molecular formula C12H10N2O3 B1428343 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid CAS No. 1068977-12-7

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No. B1428343
M. Wt: 230.22 g/mol
InChI Key: WXUZXIHOKLVGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is a compound with the molecular formula C12H10N2O3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 2-substituted pyrimidine-5-carboxylic esters, which could be related to the synthesis of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid, involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid can be represented by the linear formula C12H10N2O3 . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is 230.22 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

1. Anti-inflammatory Applications

  • Summary of Application : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results/Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Antimicrobial and In-vitro Cytotoxicity Applications

  • Summary of Application : Some novel substituted pyrazolo [3,4-d]pyrimidinone, benzylidene dihydropyrimidine, pyrano [2,3- d ]pyrimidine, hexahydropyrimido [4, 5- d ]pyrimidinone, tetrahydropyrido [2,3- d ]pyrimidine-6-carbonitrile, and pyrido [2, 3- d :6,5- d’] dipyrimidinone derivatives were investigated for their antibacterial, antifungal, and in-vitro cytotoxicity .
  • Methods of Application/Experimental Procedures : The synthesized novel compounds were achieved through the incorporation of the active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives at C-5 .
  • Results/Outcomes : All novel pyrimidine derivatives exhibited broad-spectrum antimicrobial activity with a varied zone of inhibition ranging between 11.3±0.6 and 25.3±0.6 mm. The MIC values are different according to a pathogenic organism (ranging between 3.91 and 500 µg mL −1 ), whereas the MBC/MFC were 2× to 4× MIC value .

3. Synthesis of 2-substituted pyrimidine-5-carboxylic esters

  • Summary of Application : A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported .
  • Methods of Application/Experimental Procedures : The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .

4. Oxidation of Pyrimidine

  • Summary of Application : The 2-methylgroup side chain of pyrimidine can be oxidized to a carboxyl group by oxidizing agents such as potassium permanganate to obtain pyrimidine-2-carboxylic acid .
  • Results/Outcomes : The oxidation of the 2-methylgroup side chain of pyrimidine to a carboxylic group results in the formation of pyrimidine-2-carboxylic acid .

5. Preparation of Substituted Pyridazine and Pyridinecarboxamides

  • Summary of Application : 2-Methylpyrimidine-5-carboxylic Acid is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators .

6. Synthesis of 2-Methoxypyrimidine-5-carboxylic Acid

  • Summary of Application : The synthesis of 2-methoxypyrimidine-5-carboxylic acid with a [14C] label at the 2-position of the pyrimidine ring is an alternative choice .
  • Methods of Application/Experimental Procedures : A number of synthetic methods are reported in the literature for pyrimidine 5-carboxylic acid derivatives .

Future Directions

While specific future directions for 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid are not mentioned in the available literature, research into pyrimidines and their derivatives continues to be a significant area of interest due to their wide range of pharmacological effects .

properties

IUPAC Name

2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-9(10)11-13-6-8(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUZXIHOKLVGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid
Reactant of Route 3
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid
Reactant of Route 4
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid
Reactant of Route 6
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.